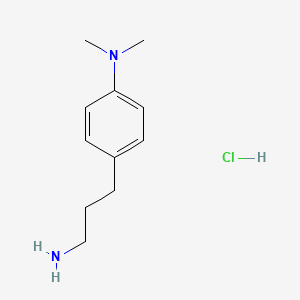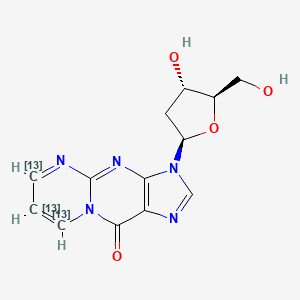
M1G-DR-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
M1G-DR-13C3 can be synthesized using enzymatic coupling methods. One approach involves coupling the nucleobase to deoxyribose mediated by the enzyme nucleoside 2′-deoxyribosyltransferase . This enzyme catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to another nucleoside base. Another method uses commercially available enzymes, purine nucleoside phosphorylase and thymidine phosphorylase, to achieve the coupling .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis due to its complex nature and specific requirements. The compound is synthesized in controlled environments to ensure high purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
M1G-DR-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior and interactions in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aldehyde reactive probes and various enzymes . The conditions for these reactions are carefully controlled to ensure the stability and integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include modified DNA adducts and other derivatives that are used in further studies to understand the compound’s role in oxidative stress and DNA damage .
Wissenschaftliche Forschungsanwendungen
M1G-DR-13C3 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of lipid peroxidation and the formation of DNA adducts.
Biology: The compound helps in understanding the molecular pathways involved in oxidative stress and DNA damage.
Medicine: this compound is used in research to evaluate the genotoxicity of various chemicals and their potential carcinogenic effects.
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage.
Wirkmechanismus
Eigenschaften
Molekularformel |
C13H13N5O4 |
|---|---|
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1/i1+1,2+1,3+1 |
InChI-Schlüssel |
QZDHOBJINVXQCJ-XPFACQFTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=[13CH][13CH]=[13CH]N4C3=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


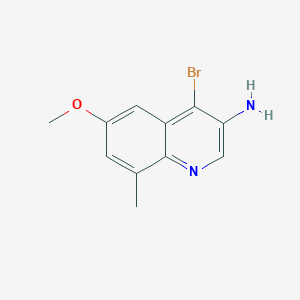
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
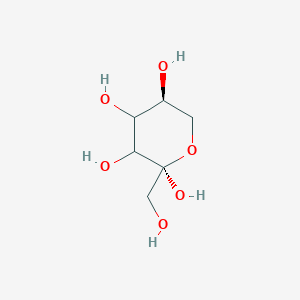
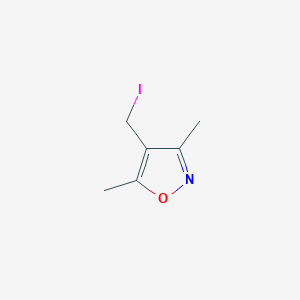
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
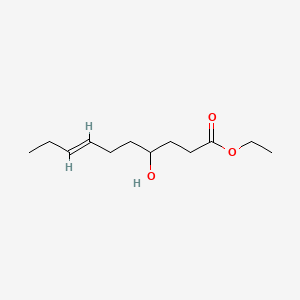
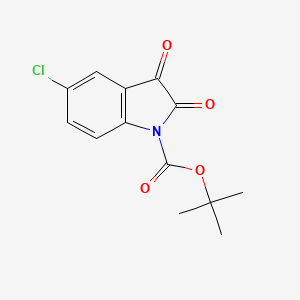
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
